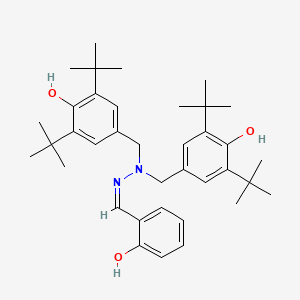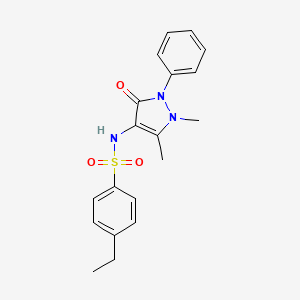
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone, also known as BHA-DBBH, is a synthetic antioxidant compound that is widely used in scientific research. This compound is known for its ability to scavenge free radicals and prevent oxidative damage in biological systems.
Mecanismo De Acción
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone acts as an antioxidant by scavenging free radicals and preventing oxidative damage to biological molecules. This compound has been shown to inhibit lipid peroxidation and protect against DNA damage caused by reactive oxygen species. 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone also has the ability to chelate metal ions, which can contribute to oxidative stress in biological systems.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been shown to have several biochemical and physiological effects in various biological systems. This compound has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has also been shown to improve glucose metabolism and reduce oxidative stress in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone is its ability to scavenge free radicals and prevent oxidative damage in biological systems. This compound is also relatively stable and can be easily synthesized in the laboratory. However, 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has some limitations for lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone. One area of interest is the development of new synthetic methods for 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone that are more efficient and cost-effective. Another area of interest is the investigation of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone in various biological systems.
Métodos De Síntesis
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone is synthesized by the reaction of 2-hydroxybenzaldehyde with 3,5-di-tert-butyl-4-hydroxybenzylhydrazine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone as a yellow powder. The synthesis of 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been well established in the literature, and several methods have been developed for its preparation.
Aplicaciones Científicas De Investigación
2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been extensively studied for its antioxidant properties and its potential applications in various fields of scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-hydroxybenzaldehyde bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazone has been used in studies investigating the mechanisms of oxidative stress and the role of antioxidants in disease prevention.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-[(Z)-(2-hydroxyphenyl)methylideneamino]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N2O3/c1-34(2,3)27-17-24(18-28(32(27)41)35(4,5)6)22-39(38-21-26-15-13-14-16-31(26)40)23-25-19-29(36(7,8)9)33(42)30(20-25)37(10,11)12/h13-21,40-42H,22-23H2,1-12H3/b38-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXBNRBXGSCTFB-GLJXUZQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/N=C\C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-[(Z)-(2-hydroxyphenyl)methylideneamino]amino]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5972450.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5972467.png)
![N,N-dimethyl-3-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)aniline](/img/structure/B5972468.png)
![methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5972473.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-methylbenzyl)-1H-1,2,3-triazole](/img/structure/B5972485.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B5972493.png)
![2-(dimethylamino)-7-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972501.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5972514.png)
![ethyl 1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5972518.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5972522.png)

![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)